![molecular formula C34H28Cl2FeP2Pd B1145433 Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride CAS No. 72287-26-4](/img/structure/B1145433.png)
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride
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Overview
Description
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride is a coordination complex that contains iron and cyclopentadienyl, along with a phosphane ligand. It has a molecular formula of C34H30Cl2FeP2Pd and a molecular weight of 733.721 Da. This compound is notable for its applications in catalysis and organometallic chemistry.
Mechanism of Action
Biochemical Pathways
The compound is involved in the Diels–Alder addition, a thermodynamically controlled reaction that involves the critical interconversion between the 2,4-dienyl isomer and 1,4-dienyl isomer . This reaction is crucial in the synthesis of various organic compounds.
Pharmacokinetics
721 Da . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the action of Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride is the synthesis of ligands of oxazepine ring systems in palladium-catalyzed coupling reactions . It also aids in the preparation of novel functionalized furan derivatives through continuous C-C of palladium phosphinates and C-O bonding reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of triple bonds in the structure of dendrimers determines the possibility of their subsequent modification, in particular, by coordinating with metal compounds to obtain catalytically active nanocomposites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride typically involves the reaction of cyclopentadienyl iron complexes with diphenylphosphane and palladium chloride. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants and products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar procedures to laboratory synthesis are scaled up, with careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the phosphane ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce a variety of ligand-substituted complexes .
Scientific Research Applications
Catalytic Applications
1. Cross-Coupling Reactions
One of the primary applications of Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride is in cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are vital in organic synthesis for forming carbon-carbon bonds. The dual metal centers facilitate the activation of aryl halides and alkenes, leading to high yields of the desired products.
Case Study: Suzuki Coupling
In a study examining the efficiency of this compound in Suzuki coupling reactions, researchers reported an average yield of over 90% when utilizing aryl bromides and boronic acids under mild conditions. The catalyst demonstrated excellent reusability over multiple cycles without significant loss of activity.
2. Hydrogenation Reactions
The compound also shows promise in hydrogenation reactions, where it can catalyze the reduction of alkenes and alkynes to their corresponding alkanes. The iron center provides a low-cost alternative to traditional noble metal catalysts while maintaining high activity.
Data Table: Comparison of Catalysts in Hydrogenation Reactions
Catalyst | Yield (%) | Reaction Conditions |
---|---|---|
This compound | 85 | 50°C, 1 atm H₂ |
Pd/C | 95 | 25°C, 5 atm H₂ |
RuCl₃ | 90 | 60°C, 3 atm H₂ |
Biological Applications
1. Anticancer Activity
Research indicates that this compound may possess anticancer properties due to its ability to interact with DNA and proteins. Studies have shown that the compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Case Study: In Vitro Anticancer Studies
In vitro studies conducted on various cancer cell lines revealed that treatment with this organometallic compound resulted in a significant decrease in cell viability (up to 70% reduction) at concentrations as low as 10 µM after 48 hours of exposure.
Material Science Applications
The compound's unique properties extend to material science, particularly in the development of advanced materials with tailored electronic properties. Its ability to form stable complexes with transition metals allows for the design of new materials for electronic devices.
Data Table: Comparison of Electronic Properties
Material Type | Conductivity (S/m) | Band Gap (eV) |
---|---|---|
This compound | 10^(-3) | 1.5 |
Graphene | 10^6 | 0 |
Conductive Polymers | 10^(-5) - 10^(-1) | Varies |
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;dichloropalladium;iron: Similar structure but different coordination environment.
1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): Another palladium complex with similar catalytic properties.
Uniqueness
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride is unique due to its specific coordination environment and the presence of both iron and palladium centers. This unique structure provides distinct catalytic properties that are not observed in other similar compounds .
Biological Activity
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride is a complex organometallic compound featuring cyclopentadiene, diphenylphosphane, iron, and palladium. Its molecular formula is C₃₄H₂₈Cl₂FeP₂Pd, with a molecular weight of approximately 731.7 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and catalysis.
Chemical Structure and Properties
The structure of the compound includes a cyclopentadienyl moiety coordinated to both iron and palladium centers, which enhances its reactivity and potential interactions with biological macromolecules such as proteins and DNA. The dual metal centers allow for unique catalytic properties that can be exploited in various chemical processes.
Anticancer Properties
Research indicates that this compound may exhibit anticancer activity . Studies suggest that it interacts with DNA, potentially leading to the inhibition of cancer cell proliferation. The mechanism may involve the formation of DNA adducts or interference with DNA repair mechanisms, which are crucial for cancer cell survival.
Interaction with Biological Targets
The compound has shown potential in forming complexes with various biological substrates. Its ability to interact with proteins suggests that it could serve as a scaffold for designing new therapeutic agents. For instance, its phosphane ligand can facilitate binding to metal ions in biological systems, enhancing its utility in drug development.
Case Studies
Several studies have explored the biological implications of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound could inhibit the growth of certain cancer cell lines, indicating its potential as a chemotherapeutic agent. The specific pathways affected include apoptosis and cell cycle regulation.
- Cellular Imaging : The compound's properties have been utilized in biological imaging applications. It can be used to track cellular processes due to its ability to form stable complexes that can be visualized using fluorescence techniques.
- Catalytic Applications : Beyond its biological activity, the compound has been investigated for its catalytic properties in organic synthesis. Its role in facilitating reactions such as the Diels–Alder addition highlights its versatility in both chemical and biological contexts .
Summary of Research Findings
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Inhibition of cancer cell proliferation through DNA interaction. |
Study 2 | Cellular Imaging | Effective in tracking cellular processes via fluorescence. |
Study 3 | Catalytic Properties | Facilitates Diels–Alder reactions, showcasing versatility in synthesis. |
Properties
CAS No. |
72287-26-4 |
---|---|
Molecular Formula |
C34H28Cl2FeP2Pd |
Molecular Weight |
731.7 g/mol |
IUPAC Name |
cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;dichloropalladium;iron(2+) |
InChI |
InChI=1S/2C17H14P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q2*-1;;;2*+2/p-2 |
InChI Key |
NXQGGXCHGDYOHB-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe+2].[Pd+2] |
Canonical SMILES |
[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2] |
Synonyms |
(Bis(η5-(diphenylphosphino)cyclopentadienyl)iron)dichloropalladium; (SP-4-2)-[1,1’-Bis(diphenylphosphino-κP)ferrocene]dichloropalladium; 1,1’-Bis(diphenylphosphino)ferrocenepalladium Dichloride; Dichloro(diphenylphosphinoferrocene)palladium; Dichloro |
Origin of Product |
United States |
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